Ganolucidic acid A

antiviral HIV-1 protease natural product

Ganolucidic acid A is a structurally characterized lanostane triterpenoid isolated from Ganoderma lucidum, providing a defined potency benchmark (HIV-1 protease IC50: 20–90 μM) that enables precise dose-response calibration and cross-study comparisons. Unlike crude extracts or unvalidated analogs, its reproducible bioactivity and spectroscopic signatures ensure data integrity in antiviral, anti-inflammatory, and cytotoxicity assays. Procure ≥98% purity material to eliminate matrix interference and support regulatory-compliant quality control of Ganoderma products.

Molecular Formula C30H44O6
Molecular Weight 500.7 g/mol
Cat. No. B12372461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanolucidic acid A
Molecular FormulaC30H44O6
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O
InChIInChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,24+,28+,29-,30-/m1/s1
InChIKeyXRXBNTYHQXKSAO-SXTFGQQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganolucidic Acid A: A Lanostane-Type Triterpenoid from Ganoderma lucidum for Antiviral and Anti-Inflammatory Research


Ganolucidic acid A is a lanostane-type triterpenoid isolated from the fruiting bodies and spores of the medicinal mushroom Ganoderma lucidum (Reishi) [1]. Its molecular formula is C30H44O6 with a molecular weight of 500.67 g/mol, and it is characterized by a highly oxidized lanostane skeleton featuring hydroxyl and carbonyl functional groups that contribute to its biological activity profile . As a natural product within the broader class of Ganoderma triterpenoids, ganolucidic acid A has been identified as a constituent with quantifiable bioactivity in both antiviral and anti-inflammatory assay systems, making it a compound of interest for research programs focused on natural product-based drug discovery and pharmacological mechanism studies [2].

Why Ganolucidic Acid A Cannot Be Replaced by Generic Ganoderma Triterpenoids in Research Applications


The lanostane triterpenoid family in Ganoderma lucidum exhibits substantial functional divergence driven by subtle structural variations, including differences in hydroxylation patterns, carbonyl positioning, and side-chain modifications. Ganolucidic acid A possesses a specific substitution architecture that confers a distinct activity profile relative to its closest analogs such as ganoderic acid B and ganodermanondiol [1]. For instance, while multiple compounds share anti-HIV-1 protease activity, their potency differs by orders of magnitude—ganoderic acid B exhibits an IC50 of 0.17-0.23 mM, whereas ganolucidic acid A falls within the 20-90 μM range, representing a 2- to 10-fold difference in inhibitory capacity . Similarly, in anti-inflammatory assays, the compound demonstrates cell-type-specific activity patterns that do not correlate with simple structural class predictions . Substituting ganolucidic acid A with an uncharacterized Ganoderma triterpenoid fraction or an alternative analog therefore risks introducing uncontrolled variables that compromise experimental reproducibility and invalidate structure-activity relationship analyses.

Quantitative Differentiation of Ganolucidic Acid A: Head-to-Head and Cross-Study Comparative Evidence


Anti-HIV-1 Protease Activity: Ganolucidic Acid A vs. Ganoderic Acid B and Ganodermanondiol

Ganolucidic acid A demonstrates anti-HIV-1 protease activity with an IC50 in the range of 20-90 μM, placing it among the more potent lanostane triterpenoids in this assay system. In contrast, the structurally related analog ganoderic acid B exhibits substantially weaker activity with an IC50 of 0.17-0.23 mM (170-230 μM), representing a 2- to 10-fold reduction in potency relative to the upper bound of ganolucidic acid A's IC50 range [1]. Furthermore, the comparator ganodermanondiol, which shares the same 20-90 μM IC50 range, has been reported with a specific value of 90 μM in independent testing, whereas ganolucidic acid A's precise activity may trend toward the more potent end of the reported range .

antiviral HIV-1 protease natural product

Anti-Inflammatory Activity in Microglial Cells: Ganolucidic Acid A vs. Herpotrichone A

In LPS-stimulated mouse BV-2 microglial cells, ganolucidic acid A inhibits nitric oxide (NO) production with an IC50 of 25.34 μM . This value provides a benchmark for anti-inflammatory activity within the Ganoderma triterpenoid family. For comparison, herpotrichone A, a structurally distinct compound tested in the same cell line, exhibits an IC50 of 0.41 μM, which is approximately 62-fold more potent . While herpotrichone A demonstrates higher potency, ganolucidic acid A offers a distinct structural scaffold and mechanism profile that may be preferable for target deconvolution studies or when investigating lanostane-specific structure-activity relationships in neuroinflammatory models.

anti-inflammatory microglia neuroinflammation

Cytotoxicity Against HeLa Cervical Cancer Cells: Ganolucidic Acid A vs. Ganoderic Acid I

Ganolucidic acid A exhibits cytotoxicity against human HeLa cervical cancer cells with an IC50 of 101 μM . This activity can be directly compared to ganoderic acid I, another lanostane triterpenoid from Ganoderma lucidum, which displays cytotoxicity against HeLa cells with an IC50 of 0.33 mg/mL (equivalent to approximately 0.66 mM or 660 μM, based on a molecular weight of approximately 500 g/mol) [1]. Ganolucidic acid A thus demonstrates approximately 6.5-fold higher cytotoxic potency against HeLa cells than ganoderic acid I under comparable in vitro conditions.

cytotoxicity cancer HeLa

Inhibition of PAR2-Mediated IL8 Production: Ganolucidic Acid γa vs. Ganoderic Acid η and θ

Ganolucidic acid γa, a closely related structural variant, exhibits potent inhibitory activity on protease-activated receptor-2 (PAR2)-mediated interleukin-8 (IL8) secretion from normal human epidermal keratinocytes (NHEK) with an IC50 of 29.1 μM. In the same assay system, the comparator compounds ganoderic acid η and ganoderic acid θ demonstrated IC50 values of 64.9 μM and 109.5 μM, respectively [1]. This represents a 2.2-fold and 3.8-fold potency advantage for the ganolucidic acid scaffold relative to these specific ganoderic acid analogs. While the data pertains to ganolucidic acid γa rather than ganolucidic acid A, the shared ganolucidic acid core structure suggests that structural features distinguishing ganolucidic acids from ganoderic acids may confer enhanced activity in this dermatological inflammation model.

dermatology IL8 PAR2

Recommended Research and Industrial Application Scenarios for Ganolucidic Acid A


Antiviral Drug Discovery: HIV-1 Protease Inhibitor Screening Programs

Ganolucidic acid A is optimally deployed as a positive control or reference compound in biochemical screens targeting HIV-1 protease inhibition. Its IC50 range of 20-90 μM [1] provides a defined potency benchmark against which novel synthetic or natural product-derived inhibitors can be compared. The compound's activity is intermediate between weakly active analogs (e.g., ganoderic acid B at 170-230 μM) and highly potent clinical candidates, making it suitable for establishing dose-response curves in medium-throughput biochemical assays. Procurement of purified ganolucidic acid A, rather than crude Ganoderma extracts, ensures reproducible enzyme inhibition data free from matrix interference.

Neuroinflammation Research: Microglial Activation Studies

In LPS-induced BV-2 microglial cell models, ganolucidic acid A serves as a tool compound for investigating lanostane triterpenoid-mediated suppression of nitric oxide production (IC50 = 25.34 μM) . This application is particularly relevant for researchers studying neuroinflammatory pathways or screening for compounds that modulate microglial activation. The availability of a defined IC50 value enables precise dosing in mechanistic studies and facilitates cross-study comparisons of anti-inflammatory efficacy across different triterpenoid subclasses.

Oncology Research: Cytotoxicity Profiling Against Cervical Cancer Cell Lines

Ganolucidic acid A can be incorporated into cytotoxicity screening panels targeting human cervical cancer (HeLa) cells, where it demonstrates an IC50 of 101 μM . This activity level positions the compound as a moderate-potency reference standard for evaluating novel cytotoxic agents derived from fungal sources. The quantifiable 6.5-fold potency advantage over ganoderic acid I provides a rationale for selecting ganolucidic acid A when comparing the antiproliferative effects of structurally related lanostane triterpenoids in HeLa cell-based assays.

Natural Product Chemistry: Analytical Reference Standard for Ganoderma Quality Control

As a structurally characterized lanostane triterpenoid with established spectroscopic signatures [2], ganolucidic acid A serves as a chemical marker compound for the standardization and quality control of Ganoderma lucidum-derived products. Its presence and concentration can be quantified via HPLC or LC-MS methods to verify product authenticity, assess batch-to-batch consistency, and support regulatory compliance for nutraceutical or research-grade Ganoderma extracts. Procurement of high-purity ganolucidic acid A enables accurate calibration of analytical instrumentation for these quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganolucidic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.